molecular formula C13H17FN2O2 B3030285 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-93-5

1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No.: B3030285
CAS No.: 886363-93-5
M. Wt: 252.28
InChI Key: HUHSLLFICFTBSZ-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an amino group, and a fluorophenyl group

Scientific Research Applications

1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Future Directions

Future research could explore the potential biological activity of this compound, given its structural similarity to other biologically active compounds. It could also investigate improved methods for its synthesis, as well as its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a fluorophenyl ethylamine derivative with a pyrrolidine carboxylic acid precursor under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like methanol or ethanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
  • 1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
  • 1-[2-Amino-1-(3-methyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Uniqueness

1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-[2-amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-3-1-2-9(6-11)12(7-15)16-5-4-10(8-16)13(17)18/h1-3,6,10,12H,4-5,7-8,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHSLLFICFTBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661398
Record name 1-[2-Amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-93-5
Record name 1-[2-Amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-93-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
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1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
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1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
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1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
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Reactant of Route 6
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

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